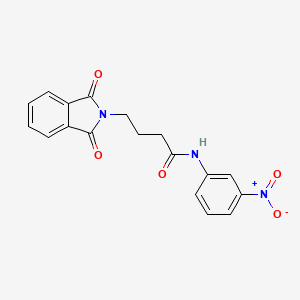![molecular formula C15H9BrCl2N2O2 B6088889 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6088889.png)
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in the field of medicinal chemistry. It is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it targets multiple pathways involved in cancer cell growth and inflammation. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in these processes. It also induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole have been extensively studied. It has been found to have low toxicity and high selectivity towards cancer cells. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, it has been shown to be effective against various bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole in lab experiments are its low toxicity, high selectivity towards cancer cells, and anti-inflammatory properties. However, its limitations include its low solubility in water and its potential to form reactive metabolites.
Zukünftige Richtungen
The future directions of research on 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its therapeutic applications. In addition, further studies are needed to investigate its potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has potential therapeutic applications in cancer, inflammation, and infectious diseases. Its mechanism of action involves targeting multiple pathways involved in these processes. Its advantages include low toxicity and high selectivity towards cancer cells, while its limitations include low solubility in water and potential to form reactive metabolites. Further research is needed to optimize its synthesis, identify its molecular targets, and investigate its potential as a treatment for other diseases.
Synthesemethoden
The synthesis of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. The resulting compound is then reacted with 2-bromo-4-chlorobenzyl chloride to form 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole is diverse and extensive. Studies have shown that this compound has potential therapeutic applications in cancer, inflammation, and infectious diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been found to be effective against various bacterial and fungal infections.
Eigenschaften
IUPAC Name |
5-[(2-bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2/c16-11-7-9(17)5-6-13(11)21-8-14-19-15(20-22-14)10-3-1-2-4-12(10)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWQVBUCDMGTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Bromo-4-chlorophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)
![4-(2-fluorobenzyl)-3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6088826.png)


![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)
![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)

![N-(3-chloro-4-methoxyphenyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6088865.png)

![N-methyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6088877.png)
![3-{[5-(3-oxo-3-{2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B6088885.png)
![6-ethyl-5-methyl-2-(4-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6088887.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)